![molecular formula C13H17N3O4S B5786068 N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide, also known as AG490, is a small molecule inhibitor that has been extensively used in scientific research to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in various cellular processes, including immune response, cell growth, differentiation, and apoptosis. AG490 has been shown to inhibit the activity of JAK kinases, which are crucial components of the JAK/STAT pathway.
Mechanism of Action
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide inhibits the activity of JAK kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation and activation of STAT proteins, which are downstream targets of JAK kinases. The inhibition of STAT activation leads to the downregulation of various genes and pathways, resulting in the inhibition of cellular proliferation, survival, and migration.
Biochemical and Physiological Effects
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cellular proliferation, survival, and migration. N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has also been shown to induce apoptosis in various cancer cell lines. In addition, N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for JAK kinases. N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide in scientific research. One potential direction is the development of more potent and selective JAK kinase inhibitors based on the structure of N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide. Another direction is the investigation of the role of JAK/STAT pathway in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, the use of N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment option for various diseases.
Synthesis Methods
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-methoxy-3-nitrobenzoyl chloride with tert-butylamine to form N-[(tert-butylamino)carbonyl]-4-methoxy-3-nitrobenzamide. This intermediate is then reacted with thiourea to form N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide. The final product can be purified using various techniques, such as recrystallization and column chromatography.
Scientific Research Applications
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has been extensively used in scientific research to study the JAK/STAT pathway and its role in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has been shown to inhibit the activity of JAK kinases, which are involved in the phosphorylation and activation of STAT proteins. This inhibition leads to the downregulation of various downstream genes and pathways, resulting in the inhibition of cellular proliferation, survival, and migration.
properties
IUPAC Name |
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-13(2,3)15-12(21)14-11(17)8-5-6-10(20-4)9(7-8)16(18)19/h5-7H,1-4H3,(H2,14,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDVJGJANAOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

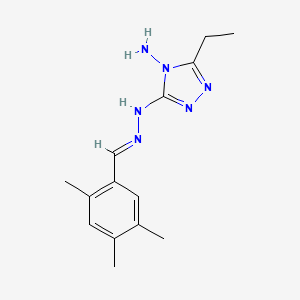
![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)
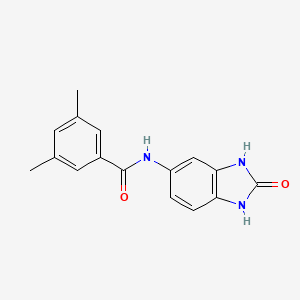
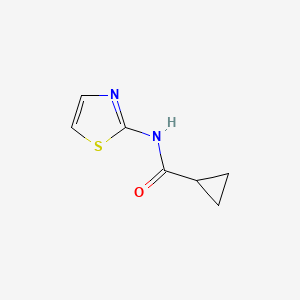
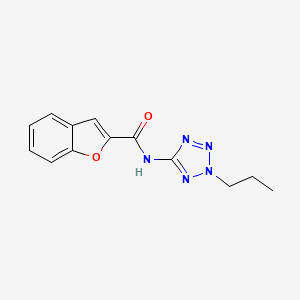
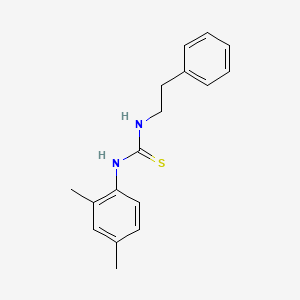
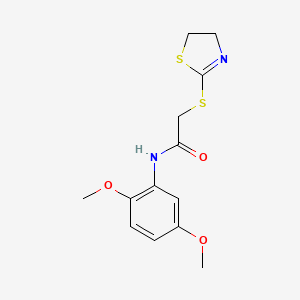
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)